Regioisomeric Impact on Biochemical Inhibition: 3-Dimethylamino vs. 4-Dimethylamino Pyrrolidine Analogs
In a published SAR study on dimethylamino pyrrolidines as PRC2 EED-binding inhibitors, the 3-dimethylamino regioisomer (compound 1-3ab) demonstrated an inhibition rate of 60.5 ± 3.1% at 10 µM, whereas the 4-dimethylamino regioisomer (compound 1-3ac) showed only 40.9 ± 5.7% inhibition under identical conditions [1]. This represents a 19.6 percentage-point difference in target engagement, illustrating that the positional isomer of the dimethylamino group yields markedly different biochemical activity. While the target compound (3-amino-4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methanone) contains both a 3-amino and a 4-dimethylamino substituent, the data from these close analogs highlight that the 4-dimethylamino substitution alone is associated with lower activity, suggesting that the addition of the 3-amino group in the target compound may further modulate potency—an effect that cannot be achieved by simple demethylation or repositioning.
| Evidence Dimension | Biochemical inhibition of PRC2 EED/H3K27me3 binding |
|---|---|
| Target Compound Data | Not yet reported; structurally related to 1-3ab (3-dimethylamino) and 1-3ac (4-dimethylamino) core. |
| Comparator Or Baseline | 1-3ab (3-dimethylamino): 60.5 ± 3.1% inhibition @10 µM; 1-3ac (4-dimethylamino): 40.9 ± 5.7% inhibition @10 µM [1]. |
| Quantified Difference | Delta = 19.6 percentage points (3-NMe2 vs. 4-NMe2). |
| Conditions | PRC2 EED/H3K27me3 binding assay; inhibition rate at 10 µM compound concentration; mean ± SD, n=3. |
Why This Matters
Demonstrates that regioisomeric substitution patterns on the pyrrolidine-phenyl scaffold drive non-redundant biochemical activity, making the specific 3-amino-4-dimethylamino isomer uniquely relevant for PRC2-targeted screening libraries.
- [1] Curtin ML, Pliushchev MA, Li HQ, et al. SAR of amino pyrrolidines as potent and novel protein-protein interaction inhibitors of the PRC2 complex through EED binding. Bioorg Med Chem Lett. 2017;27(7):1576-1583. (Table 2). View Source
